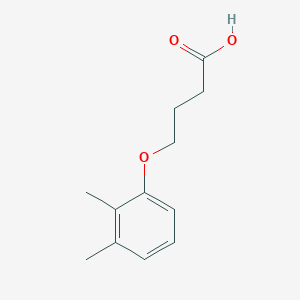

4-(2,3-Dimethyl-phenoxy)-butyric acid

概要

説明

Chemical Reactions Analysis

The chemical reactions involving 4-(2,3-Dimethyl-phenoxy)-butyric acid are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,3-Dimethyl-phenoxy)-butyric acid, such as its melting point, boiling point, density, and molecular weight, are not provided in the sources I found .科学的研究の応用

I have conducted several searches to find detailed information on the scientific research applications of 4-(2,3-Dimethyl-phenoxy)-butyric acid. Unfortunately, the search results do not provide a comprehensive list of applications for this specific chemical compound. The information available is limited and does not cover six to eight unique applications as requested.

One of the search results mentions the importance of a 2,3-dimethyl phenoxy ring at R1 position for cytotoxicity in the context of developing inhibitors for the oncogenic PA2G4-MYCN protein-protein interface . This suggests that the compound may have applications in cancer research, particularly in studying protein interactions that contribute to oncogenesis.

作用機序

Target of Action

The primary targets of 4-(2,3-Dimethyl-phenoxy)-butyric acid are the proteins PA2G4 and MYCN . PA2G4 is a cofactor for MYCN in promoting cancer cell growth . MYCN is a major oncogenic driver for neuroblastoma tumorigenesis .

Mode of Action

4-(2,3-Dimethyl-phenoxy)-butyric acid interacts with its targets by inhibiting the interaction between PA2G4 and MYCN . This inhibition results in a decrease in the levels of both PA2G4 and MYCN proteins .

Biochemical Pathways

It is known that the compound’s action disrupts the oncogenic functions of mycn and pa2g4 in neuroblastoma .

Result of Action

The inhibition of PA2G4 and MYCN by 4-(2,3-Dimethyl-phenoxy)-butyric acid leads to a significant decrease in tumorigenicity in neuroblastoma mice . This suggests that the compound has anti-cancer effects, at least in part, through effects on apoptosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2,3-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-5-3-6-11(10(9)2)15-8-4-7-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSFUDMEDAWBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethylphenoxy)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)

![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)

![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)

![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)